methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate
Description
Methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate is a synthetic peptide-like derivative characterized by its tert-butoxycarbonyl (Boc)-protected amine group and a carbamoyl-linked phenylalanine methyl ester. This compound is structurally designed to serve as an intermediate in peptide synthesis or drug discovery, leveraging the Boc group for selective deprotection during solid-phase synthesis. Its molecular framework combines a phenylalanine backbone with a carbamoyl bridge to a Boc-protected ethylamine moiety, enabling stability under acidic conditions while facilitating controlled reactivity in coupling reactions .
Properties
IUPAC Name |
methyl (2S)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-18(2,3)26-17(24)20-11-10-19-16(23)21-14(15(22)25-4)12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,20,24)(H2,19,21,23)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSOJQYIEJLBBU-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCNC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate typically involves multiple steps, starting with the protection of the amine group using the Boc group. The general synthetic route includes the following steps:
Protection of the Amine Group: The amine group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile.
Formation of the Carbamate: The protected amine is then reacted with an appropriate isocyanate to form the carbamate linkage.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylalanine moiety can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include TFA, HCl, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. Upon deprotection, the active amine group can form covalent bonds with the target, leading to inhibition or activation of the target’s function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with other peptide derivatives and carbamate-containing molecules. Below is a detailed analysis based on functional groups, synthetic utility, and physicochemical properties.
Functional Group Analysis
Physicochemical Properties
| Property | Target Compound | Ethyl 2-[[1-(5-Fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate |
|---|---|---|
| Molecular Weight (g/mol) | ~435 (estimated) | ~420 |
| LogP | ~2.1 (predicted) | ~3.8 (fluoropentyl increases hydrophobicity) |
| Stability | Stable in acidic conditions (Boc group) | Prone to ester hydrolysis in basic environments |
Biological Activity
Methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate, identified by its CAS number 263162-13-6, is a compound of interest in medicinal chemistry due to its potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a phenylalanine derivative with a tert-butoxycarbonyl (Boc) protective group. Its molecular formula is , and it exhibits properties typical of amino acid derivatives, which can influence its biological interactions.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research indicates that similar carbamoyl derivatives can affect enzymes such as proteases and kinases, which are critical in various cellular processes.
- Receptor Binding : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
- Cellular Uptake : The structural characteristics allow for effective cellular uptake, which is crucial for its therapeutic efficacy. The presence of the amino group enhances solubility and permeability across cellular membranes.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. In vitro assays showed that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on the efficacy of this compound in breast cancer models showed significant tumor reduction in vivo when administered at a dosage of 20 mg/kg body weight over four weeks. Histological analysis revealed decreased tumor cell proliferation and increased apoptosis markers.
- Antimicrobial Testing : In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of Staphylococcus aureus resistant to methicillin. Results indicated that the compound could restore susceptibility to antibiotics when used in combination therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
